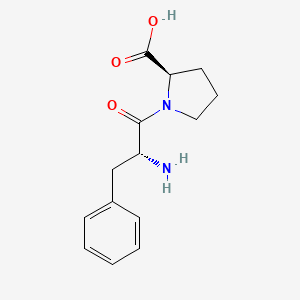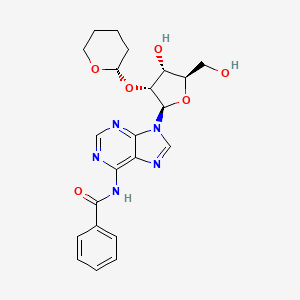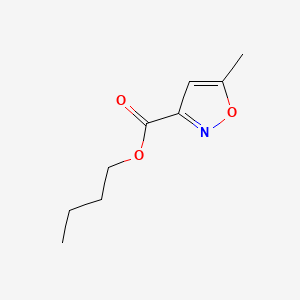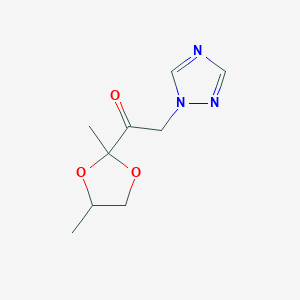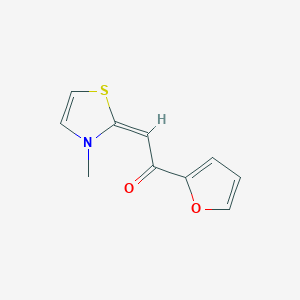
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone is an organic compound that features both furan and thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone typically involves the condensation of furan-2-carbaldehyde with 3-methylthiazol-2(3H)-one under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out in solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan and thiazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
類似化合物との比較
Similar Compounds
1-(Furan-2-yl)-2-(thiazol-2(3H)-ylidene)ethanone: Lacks the methyl group on the thiazole ring.
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)propanone: Contains an additional carbon in the ethanone chain.
Uniqueness
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone is unique due to the presence of both furan and thiazole rings, which confer distinct chemical properties and potential applications. The methyl group on the thiazole ring may also influence its reactivity and biological activity.
特性
分子式 |
C10H9NO2S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
(2E)-1-(furan-2-yl)-2-(3-methyl-1,3-thiazol-2-ylidene)ethanone |
InChI |
InChI=1S/C10H9NO2S/c1-11-4-6-14-10(11)7-8(12)9-3-2-5-13-9/h2-7H,1H3/b10-7+ |
InChIキー |
STABXLKCCIEQJL-JXMROGBWSA-N |
異性体SMILES |
CN\1C=CS/C1=C/C(=O)C2=CC=CO2 |
正規SMILES |
CN1C=CSC1=CC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


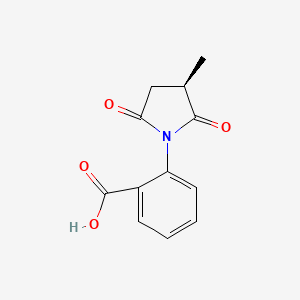
![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)
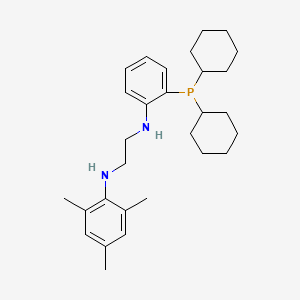
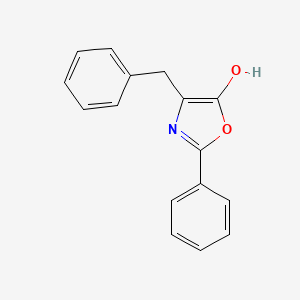
![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
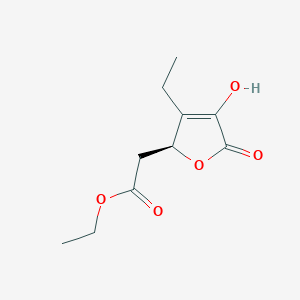
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12894498.png)
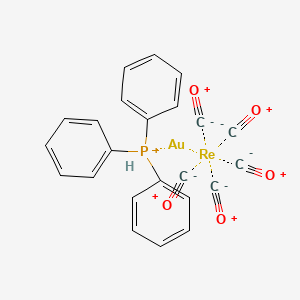
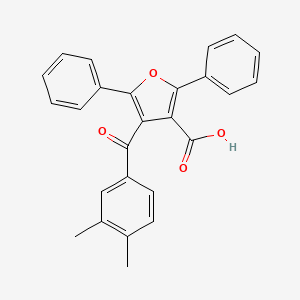
![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)
